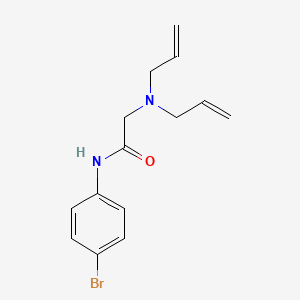
Acetanilide, 4'-bromo-2-(diallylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 4’-bromo-2-(diallylamino)-: is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.2 g/mol . It is a derivative of acetanilide, where the acetanilide core is substituted with a bromine atom at the para position and a diallylamino group at the ortho position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-bromo-2-(diallylamino)acetanilide The bromination process is an electrophilic substitution reaction on the aromatic ring of acetanilide . The reaction conditions include:
- Rectified spirit
Acetanilide: 10 g
Glacial acetic acid: 70 ml
Bromine: 4.2 ml
Sodium bisulphite: Sufficient quantity
The acetanilide is dissolved in glacial acetic acid and cooled. Bromine is added dropwise with constant stirring, and the reaction mixture is kept in cold water due to its exothermic nature. The product, para-bromoacetanilide , is then isolated and purified .
Industrial Production Methods: Industrial production methods for 4’-bromo-2-(diallylamino)acetanilide may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-bromo-2-(diallylamino)acetanilide undergoes various chemical reactions, including:
- Electrophilic substitution : Bromination of acetanilide to form para-bromoacetanilide .
- Nucleophilic substitution : Introduction of the diallylamino group.
Common Reagents and Conditions:
- Bromine : Used for bromination.
- Diallylamine : Used for introducing the diallylamino group.
Major Products:
- Para-bromoacetanilide : Intermediate product.
- 4’-bromo-2-(diallylamino)acetanilide : Final product.
Applications De Recherche Scientifique
Chemistry: 4’-bromo-2-(diallylamino)acetanilide is used as a building block in various organic transformations, including Suzuki and Heck reactions for the synthesis of pharmaceuticals .
Biology and Medicine: It serves as an internal standard in the determination of several phenylurea and triazine herbicides and their transformation products in oysters . It is also used in the synthesis of new ligands for anchoring gadolinium (III) chelates onto titanium (IV) oxide surfaces .
Industry: The compound is utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4’-bromo-2-(diallylamino)acetanilide involves its interaction with specific molecular targets and pathways. The bromine and diallylamino groups play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison: 4’-bromo-2-(diallylamino)acetanilide is unique due to the presence of both bromine and diallylamino groups, which confer distinct chemical properties and reactivity compared to other bromoacetanilide derivatives. The diallylamino group enhances its utility in organic synthesis and as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
21340-44-3 |
|---|---|
Formule moléculaire |
C14H17BrN2O |
Poids moléculaire |
309.20 g/mol |
Nom IUPAC |
2-[bis(prop-2-enyl)amino]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C14H17BrN2O/c1-3-9-17(10-4-2)11-14(18)16-13-7-5-12(15)6-8-13/h3-8H,1-2,9-11H2,(H,16,18) |
Clé InChI |
KVVHQLBNPLIICJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=C)CC(=O)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


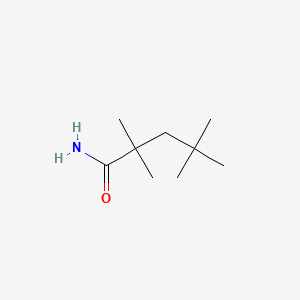

![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
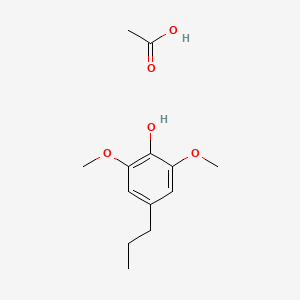
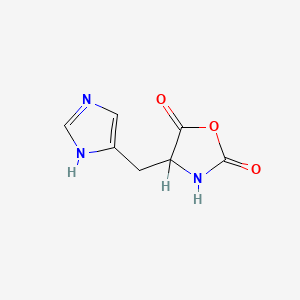
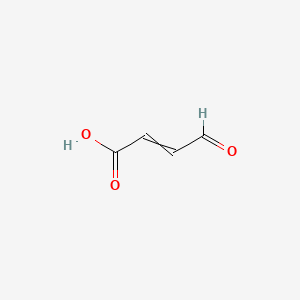

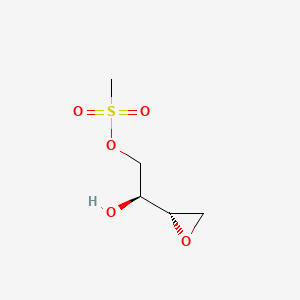
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
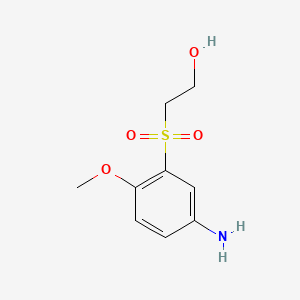
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

